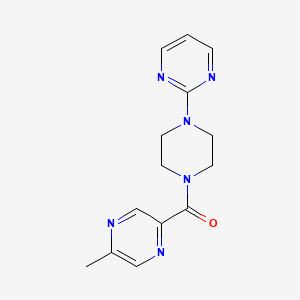

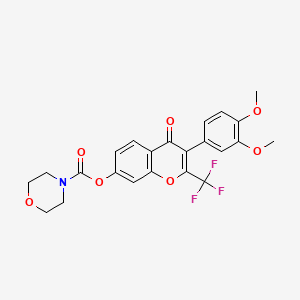

(5-Methylpyrazin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(5-Methylpyrazin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone” is a chemical compound. It’s related to a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives, which were synthesized and screened for their monoamine oxidase A and B inhibitory activity .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The structures of the compounds were elucidated using spectroscopic methods . The yield of the synthesis process was 83% .Molecular Structure Analysis

The molecular structure of this compound was determined using various spectroscopic methods. The IR spectrum showed peaks at 3013 cm^-1 (aromatic C–H), 2931 cm^-1 (aliphatic C–H), 1635 cm^-1 (amide C=O), 1581–1415 cm^-1 (C=C and C=N), 1251–1024 cm^-1 (C–N and C–O) .Chemical Reactions Analysis

This compound has been evaluated for its monoamine oxidase A and B inhibitory activity . It has also shown to increase CASPASE 3/7 activity in a dose-dependent manner .Physical And Chemical Properties Analysis

The compound has a melting point of 200–202 °C . Its molecular weight is 284.323.Wissenschaftliche Forschungsanwendungen

3. Development of Anti-Cancer Drugs

- Application Summary: Certain compounds with a similar structure have been observed to increase the phosphorylation of H2AX in MCF-7 cells, which is comparable to the effect observed with Olaparib, a known anti-cancer drug .

4. Derivatization Reagent for Carboxyl Groups

- Application Summary: 1-(2-Pyrimidyl)piperazine, a compound with a similar structure, is used as a derivatization reagent for the carboxyl groups on peptides .

- Methods of Application: This compound is used during the spectrophotometric analysis of phosphopeptides .

5. Poly (ADP-Ribose) Polymerase Inhibitor for Breast Cancer Treatment

- Application Summary: A number of uracil amides, including compounds similar to the one you mentioned, have been synthesized and screened for their ability to inhibit poly (ADP-ribose) polymerase, a protein involved in DNA repair. This could potentially be used in the treatment of estrogen-receptor-positive breast cancer .

- Results: It was observed that compounds 5a and 5e increased phosphorylation of H2AX in MCF-7 cells, which is comparable to the effect observed with Olaparib, a known anti-cancer drug .

6. Derivatization Reagent for Carboxyl Groups on Peptides

Eigenschaften

IUPAC Name |

(5-methylpyrazin-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O/c1-11-9-18-12(10-17-11)13(21)19-5-7-20(8-6-19)14-15-3-2-4-16-14/h2-4,9-10H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPROMILZYJJIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N2CCN(CC2)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methylpyrazin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5,7-dioxo-2-(piperidin-1-yl)-6-propyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2685108.png)

![5-Bromo-6-methylimidazo[1,2-a]pyrazine hydrobromide](/img/structure/B2685109.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2685111.png)

![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2685115.png)

![Ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2685122.png)

![Ethyl 3-bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B2685123.png)

![N-(2,4-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2685128.png)

![4-chloro-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol](/img/structure/B2685129.png)